molecular formula C17H17NO B5575479 4-(2-isopropyl-5-methylphenoxy)benzonitrile

4-(2-isopropyl-5-methylphenoxy)benzonitrile

Cat. No.: B5575479
M. Wt: 251.32 g/mol
InChI Key: VFELTWSIOLALSC-UHFFFAOYSA-N
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Description

4-(2-isopropyl-5-methylphenoxy)benzonitrile, commonly known as IMD-0354, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a selective inhibitor of the IκB kinase (IKK) complex, which is responsible for the activation of the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival, making IMD-0354 a promising candidate for the treatment of various diseases.

Scientific Research Applications

  • Organic Synthesis Applications:

    • Kanemasa, Nishiuchi, and Wada (1992) discussed the synthesis of 5-hydroxymethyl-4-methyl-3-phenyl-2-isoxazoline, illustrating the utility of benzonitrile oxides in organic synthesis (S. Kanemasa, M. Nishiuchi, & E. Wada, 1992).
  • Material Science and Polymer Research:

    • Keller and Dominguez (2005) synthesized a high-temperature resorcinol-based phthalonitrile polymer, demonstrating the potential of benzonitrile derivatives in creating thermally stable polymers (T. Keller & D. Dominguez, 2005).
    • Güngördü Solǧun, Yildiko, and Ağırtaş (2022) explored the photophysical and photochemical properties of zinc phthalocyanine with 2-(2-isopropyl-5-methylphenoxy)phenoxy peripheral groups (D. Güngördü Solǧun, Ü. Yildiko, & M. Ağırtaş, 2022).
  • Medical and Biological Research:

    • Hu, Brasseur, Yıldız, van Lier, and Leznoff (1998) evaluated hydroxyphthalocyanines as potential agents for photodynamic therapy in cancer treatment (Mougang Hu et al., 1998).
    • Koop (1986) studied the hydroxylation of p-nitrophenol by rabbit ethanol-inducible cytochrome P-450 isozyme 3a, showing the relevance of benzonitrile derivatives in enzymatic reactions (D. Koop, 1986).

Properties

IUPAC Name

4-(5-methyl-2-propan-2-ylphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-12(2)16-9-4-13(3)10-17(16)19-15-7-5-14(11-18)6-8-15/h4-10,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFELTWSIOLALSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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